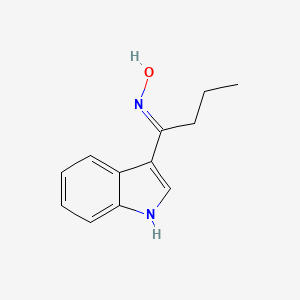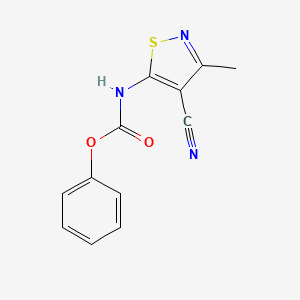
1-(1H-indol-3-yl)-1-butanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-1-butanone oxime, also known as IND-1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND-1 is a derivative of indole, a heterocyclic aromatic organic compound, and is synthesized by the reaction of indole-3-acetone with hydroxylamine hydrochloride.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-1-butanone oxime is not fully understood, but it is believed to involve the inhibition of enzyme activity and protein aggregation. 1-(1H-indol-3-yl)-1-butanone oxime has been shown to interact with the active site of beta-secretase and inhibit its activity, leading to a decrease in the production of amyloid beta peptides. 1-(1H-indol-3-yl)-1-butanone oxime has also been shown to interact with the hydrophobic pockets of alpha-synuclein and inhibit its aggregation. Moreover, 1-(1H-indol-3-yl)-1-butanone oxime has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
1-(1H-indol-3-yl)-1-butanone oxime has been shown to have various biochemical and physiological effects. 1-(1H-indol-3-yl)-1-butanone oxime has been shown to decrease the production of amyloid beta peptides in the brain, leading to a decrease in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. 1-(1H-indol-3-yl)-1-butanone oxime has also been shown to decrease the aggregation of alpha-synuclein in the brain, leading to a decrease in the formation of Lewy bodies, which are a hallmark of Parkinson's disease. Moreover, 1-(1H-indol-3-yl)-1-butanone oxime has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(1H-indol-3-yl)-1-butanone oxime is its small molecular size, which allows it to penetrate the blood-brain barrier and reach the brain. Moreover, 1-(1H-indol-3-yl)-1-butanone oxime has been shown to have low toxicity and good stability, making it a promising candidate for drug development. However, one of the limitations of 1-(1H-indol-3-yl)-1-butanone oxime is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 1-(1H-indol-3-yl)-1-butanone oxime. One direction is to optimize the synthesis method of 1-(1H-indol-3-yl)-1-butanone oxime to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(1H-indol-3-yl)-1-butanone oxime in animal models and humans. Moreover, further studies are needed to elucidate the mechanism of action of 1-(1H-indol-3-yl)-1-butanone oxime and its potential therapeutic applications in other diseases. Finally, the development of 1-(1H-indol-3-yl)-1-butanone oxime derivatives with improved solubility and potency is also an area of future research.
Métodos De Síntesis
The synthesis of 1-(1H-indol-3-yl)-1-butanone oxime involves the reaction of indole-3-acetone with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to form 1-(1H-indol-3-yl)-1-butanone oxime. The yield of 1-(1H-indol-3-yl)-1-butanone oxime can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-1-butanone oxime has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 1-(1H-indol-3-yl)-1-butanone oxime has been shown to inhibit the activity of beta-secretase, an enzyme that is responsible for the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 1-(1H-indol-3-yl)-1-butanone oxime has also been shown to inhibit the aggregation of alpha-synuclein, a protein that is associated with the development of Parkinson's disease. Moreover, 1-(1H-indol-3-yl)-1-butanone oxime has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Propiedades
IUPAC Name |
(NE)-N-[1-(1H-indol-3-yl)butylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-12(14-15)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13,15H,2,5H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRSAJALXDIHPI-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NO)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\O)/C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5968042.png)



![1-(3-fluorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5968066.png)
![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5968083.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B5968101.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
![2-(4-fluorophenoxy)-N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5968138.png)